H-Gly-Gly-Gly-OEt.HCl: A Technical Guide for Researchers
H-Gly-Gly-Gly-OEt.HCl: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to H-Gly-Gly-Gly-OEt.HCl (Triglycine ethyl ester hydrochloride). This document is intended to serve as a valuable resource for professionals in the fields of peptide chemistry, drug discovery, and biochemical research.
Chemical Properties and Structure
H-Gly-Gly-Gly-OEt.HCl is the hydrochloride salt of the ethyl ester of the tripeptide triglycine. It is a key building block in synthetic peptide chemistry, offering a readily available triglycine motif for incorporation into larger peptide sequences.
Structural Information
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IUPAC Name: ethyl 2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetate;hydrochloride[1]
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Chemical Formula: C₈H₁₆ClN₃O₄[1]
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Molecular Weight: 253.68 g/mol [1]
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SMILES: CCOC(=O)CNC(=O)CNC(=O)CN.Cl[1]
Physicochemical Properties
Quantitative physicochemical data for H-Gly-Gly-Gly-OEt.HCl is limited in the public domain. The following table summarizes key computed properties and includes experimental data for related, smaller glycine ethyl ester hydrochlorides for comparative purposes.
| Property | H-Gly-Gly-Gly-OEt.HCl | H-Gly-Gly-OEt.HCl | H-Gly-OEt.HCl |
| Molecular Formula | C₈H₁₆ClN₃O₄ | C₆H₁₃ClN₂O₃ | C₄H₁₀ClNO₂ |
| Molecular Weight | 253.68 g/mol [1] | 196.63 g/mol [3][4] | 139.58 g/mol [5] |
| Appearance | White to off-white solid (presumed) | White powder[4] | White crystalline powder |
| Melting Point | No data available | 180-184 °C[4] | 140-148 °C |
| Boiling Point | No data available | No data available | No data available |
| Solubility | Presumed soluble in water | No data available | Soluble in water, ethanol, DMSO, and methanol. |
| Storage Temperature | Inert atmosphere, Room Temperature or -15°C[6] | 0-8 °C[4] | 0-8 °C |
Experimental Protocols
The following sections detail representative experimental protocols for the synthesis and characterization of H-Gly-Gly-Gly-OEt.HCl.
Solution-Phase Synthesis of H-Gly-Gly-Gly-OEt.HCl
This protocol is adapted from established methods for solution-phase peptide synthesis and outlines a stepwise approach starting from H-Gly-OEt.HCl.[7]
Step 1: Synthesis of Boc-Gly-Gly-OEt
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Dissolve Glycine ethyl ester hydrochloride (H-Gly-OEt.HCl) (1 equivalent) in dichloromethane (DCM).
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Cool the solution to 0°C and add triethylamine (TEA) (1.1 equivalents) to neutralize the hydrochloride salt.
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In a separate flask, dissolve Boc-Gly-OH (1 equivalent), 1-Hydroxybenzotriazole (HOBt) (1 equivalent), and N,N'-Diisopropylcarbodiimide (DIC) (1.1 equivalents) in DCM.
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Stir the activation mixture at 0°C for 15 minutes.
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Add the activated Boc-Gly-OH solution to the H-Gly-OEt solution and stir the reaction mixture at room temperature overnight.
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Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure to yield Boc-Gly-Gly-OEt.
Step 2: Deprotection of Boc-Gly-Gly-OEt
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Dissolve the synthesized Boc-Gly-Gly-OEt in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.
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Stir the solution at room temperature for 1 hour to remove the Boc protecting group.
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Evaporate the solvent under reduced pressure to obtain H-Gly-Gly-OEt as a TFA salt (H-Gly-Gly-OEt·TFA).
Step 3: Coupling to form Boc-Gly-Gly-Gly-OEt
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Repeat the coupling procedure from Step 1, using H-Gly-Gly-OEt·TFA (1 equivalent) as the amine component and Boc-Gly-OH (1 equivalent) as the carboxylic acid component.
Step 4: Final Deprotection to Yield H-Gly-Gly-Gly-OEt.HCl
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Dissolve the Boc-Gly-Gly-Gly-OEt in a minimal amount of a suitable solvent (e.g., dioxane or DCM).
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Add a solution of 4M HCl in dioxane and stir at room temperature for 1-2 hours.
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Evaporate the solvent under reduced pressure.
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The crude product can be precipitated and purified by trituration or recrystallization from a solvent system such as ethanol/ether to yield H-Gly-Gly-Gly-OEt.HCl as a solid.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of H-Gly-Gly-Gly-OEt.HCl in 0.5 mL of a suitable deuterated solvent, such as D₂O or DMSO-d₆.
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¹H NMR: The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), and singlets or multiplets for the α-protons of the three glycine residues. The chemical shifts will be influenced by the peptide bonds and the terminal amino and ester groups.
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¹³C NMR: The spectrum should display signals for the carbonyl carbons of the ester and amide groups, the α-carbons of the glycine residues, and the carbons of the ethyl group.
Infrared (IR) Spectroscopy
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An IR spectrum of H-Gly-Gly-Gly-OEt.HCl is expected to show characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (ester and amide I), and N-H bending (amide II).
Mass Spectrometry (MS)
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Electrospray ionization (ESI) mass spectrometry would be a suitable technique for the analysis of H-Gly-Gly-Gly-OEt.HCl. The expected molecular ion peak [M+H]⁺ for the free base (C₈H₁₅N₃O₄) would be at m/z 218.11.
Applications in Research and Development
H-Gly-Gly-Gly-OEt.HCl is primarily utilized as a building block in peptide synthesis. Its ethyl ester group serves as a protecting group for the C-terminus, allowing for the sequential addition of other amino acids to the N-terminus. This makes it a valuable reagent in the synthesis of peptides for various applications, including:
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Drug Discovery: As a component of synthetic peptides being investigated as therapeutic agents.
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Biochemical Research: In the creation of specific peptide substrates for enzyme assays or as ligands for receptor binding studies.
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Drug Delivery: Polyglycine sequences are sometimes explored as linkers in drug-conjugate systems.
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows involving H-Gly-Gly-Gly-OEt.HCl.
